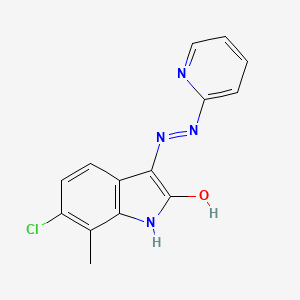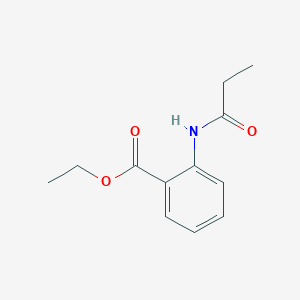![molecular formula C17H15ClN2O2 B3872299 1-(3-chlorophenyl)-3-[(2-methylphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B3872299.png)
1-(3-chlorophenyl)-3-[(2-methylphenyl)amino]-2,5-pyrrolidinedione
Übersicht
Beschreibung
1-(3-chlorophenyl)-3-[(2-methylphenyl)amino]-2,5-pyrrolidinedione, also known as CMAP, is a chemical compound that has been widely studied in scientific research for its potential therapeutic applications. This compound belongs to the class of pyrrolidinediones and has a molecular weight of 336.83 g/mol.
Wirkmechanismus
The mechanism of action of 1-(3-chlorophenyl)-3-[(2-methylphenyl)amino]-2,5-pyrrolidinedione is not fully understood, but it is believed to involve the inhibition of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). This compound has also been shown to activate the nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification genes. Additionally, this compound has been found to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in different disease models. In cancer models, this compound has been found to induce cell cycle arrest and apoptosis in cancer cells. In inflammation models, this compound has been shown to reduce the production of inflammatory cytokines and inhibit the activation of NF-κB, a transcription factor involved in inflammation. In neurodegenerative disorder models, this compound has been found to protect neurons from oxidative stress and reduce the accumulation of amyloid beta.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(3-chlorophenyl)-3-[(2-methylphenyl)amino]-2,5-pyrrolidinedione in lab experiments is its high potency and specificity towards certain enzymes and pathways. This allows for more targeted and efficient research. However, one limitation is that this compound is not yet approved for clinical use, and its safety and efficacy in humans are still being studied.
Zukünftige Richtungen
For 1-(3-chlorophenyl)-3-[(2-methylphenyl)amino]-2,5-pyrrolidinedione research include further investigation into its potential therapeutic applications in various diseases, as well as the development of more efficient synthesis methods and derivatives with improved potency and selectivity. Additionally, more studies are needed to determine the safety and efficacy of this compound in humans, and to identify any potential side effects. Overall, this compound shows great promise as a potential therapeutic agent in various disease models, and further research is warranted to fully understand its mechanism of action and potential clinical applications.
Wissenschaftliche Forschungsanwendungen
1-(3-chlorophenyl)-3-[(2-methylphenyl)amino]-2,5-pyrrolidinedione has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines such as breast, lung, and colon cancer cells. This compound has also been found to induce apoptosis in cancer cells by activating the caspase pathway. In inflammation research, this compound has been shown to reduce the production of inflammatory cytokines such as TNF-α and IL-6. In neurodegenerative disorder research, this compound has been shown to protect neurons from oxidative stress and reduce the accumulation of amyloid beta in Alzheimer's disease models.
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-3-(2-methylanilino)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2/c1-11-5-2-3-8-14(11)19-15-10-16(21)20(17(15)22)13-7-4-6-12(18)9-13/h2-9,15,19H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGJKFHWVCHJORS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2CC(=O)N(C2=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(2-methoxyphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3872217.png)
![methyl (4-{[(1,1-dioxidotetrahydro-3-thienyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B3872220.png)
![3-(3-nitrophenyl)-N'-{[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}acrylohydrazide](/img/structure/B3872221.png)

![2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(2-methoxyphenyl)acrylonitrile](/img/structure/B3872237.png)
![4-{[5-hydroxy-3-methyl-1-(3-methylphenyl)-1H-pyrazol-4-yl]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3872245.png)
![2-[4-(6-nitro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-5-(2-nitrophenyl)-2,4-pentadienenitrile](/img/structure/B3872253.png)

![2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(3-hydroxy-4-methoxyphenyl)acrylonitrile](/img/structure/B3872285.png)
![3-(3-nitrophenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3872293.png)
![2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(3-fluorophenyl)acrylonitrile](/img/structure/B3872300.png)

![N-[4-(diethylamino)phenyl]-4-methylbenzenesulfonamide](/img/structure/B3872311.png)
![2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(3-hydroxy-4-methoxyphenyl)acrylonitrile](/img/structure/B3872318.png)